molecular formula C12H12N4O4 B3269560 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]benzaldehyde oxime CAS No. 512810-23-0

4-Methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]benzaldehyde oxime

Cat. No.: B3269560
CAS No.: 512810-23-0
M. Wt: 276.25 g/mol
InChI Key: ZIACYMBPJCDBAR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde oxime is a derivative of benzaldehyde oxime, featuring a methoxy group at the 4-position and a 4-nitro-pyrazole-methyl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₁N₃O₄, with a molecular weight of 261.23 g/mol . The oxime group (–CH=N–OH) arises from the condensation of the parent aldehyde with hydroxylamine, a reaction demonstrated in related compounds (e.g., and ). The nitro group on the pyrazole ring enhances electron-withdrawing effects, influencing reactivity and stability .

  • Aldehyde functionalization: Condensation of benzaldehyde derivatives with hydroxylamine to form oximes .
  • Substituent introduction: Alkylation or nucleophilic substitution to attach the 4-nitro-pyrazole moiety .

Potential applications include pharmaceutical intermediates or ligands for metal coordination, given the oxime’s chelating properties and nitro-pyrazole’s role in bioactive molecules .

Properties

IUPAC Name

N-[[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-20-12-3-2-9(5-14-17)4-10(12)7-15-8-11(6-13-15)16(18)19/h2-6,8,17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIACYMBPJCDBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174962
Record name 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512810-23-0
Record name 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]benzaldehyde oxime is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H13_{13}N3_{3}O5_{5}
  • Molecular Weight : 291.26 g/mol

The synthesis typically involves multi-step organic reactions, starting with the nitration of a pyrazole derivative followed by a coupling reaction with a benzaldehyde oxime. Common solvents used include ethanol and dimethylformamide, while catalysts such as palladium or copper salts may be employed to enhance yields .

Antitumor Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antitumor activity. For instance, studies have shown that derivatives with nitro groups can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress .

Table 1: Summary of Antitumor Studies

StudyCompoundCell LineIC50 (µM)Mechanism
This compoundHeLa<10Apoptosis induction
Similar Pyrazole DerivativeMCF-715ROS generation

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. Research suggests that similar pyrazole derivatives demonstrate effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis and function .

Table 2: Antibacterial Activity Overview

StudyCompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Related CompoundS. aureus16 µg/mL

Case Studies

A notable case study involved the administration of a similar pyrazole derivative in a preclinical model of cancer. The study reported significant tumor regression in treated animals compared to controls, highlighting the compound's potential as an anticancer agent .

Another study focused on the antibacterial efficacy of related compounds against resistant strains of bacteria, demonstrating promising results that warrant further investigation into their clinical applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Nitro vs. 4-Nitro Pyrazole Derivatives

A critical distinction lies in the nitro group’s position on the pyrazole ring.

Compound Name Molecular Formula Molecular Weight (g/mol) Nitro Position Key Properties/Applications
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde oxime C₁₂H₁₁N₃O₄ 261.23 4-position Higher electron-withdrawing effect; potential stability in acidic conditions
4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde C₁₂H₁₁N₃O₄ 261.23 3-position Altered electronic properties; possibly reduced steric hindrance

Key Findings :

  • The 3-nitro isomer may offer better solubility due to reduced steric constraints .

Functional Group Variations

(a) Oxime vs. Carboxylic Acid Derivatives
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Applications
This compound Oxime (–CH=N–OH) C₁₂H₁₁N₃O₄ 261.23 Chelating agents; pharmaceutical intermediates
4-Methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acid Carboxylic acid (–COOH) C₁₂H₁₁N₃O₅ 277.23 Acid-catalyzed reactions; polymer precursors

Key Findings :

  • The oxime derivative is more suited for metal coordination, while the carboxylic acid analog serves in esterification or amidation reactions .
(b) Ester Derivatives

The methyl ester analog, methyl 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (C₁₃H₁₃N₃O₅), is discontinued but historically used for solubility enhancement in organic solvents .

Substituent Modifications

(a) Pyrazole Ring Modifications
  • 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde : Replaces nitro-pyrazole with an indenyloxy group, altering π-π stacking interactions .
(b) Benzaldehyde Core Modifications
  • 5-Chloro-2-hydroxy-3-((4-(pyridin-4-yl)piperazin-1-yl)methyl)benzaldehyde oxime (L7R5): Substitutes methoxy with chlorine and introduces a piperazine-pyridine moiety, enhancing binding to biological targets (e.g., receptors) .

Research Implications and Challenges

  • Synthetic Challenges : Nitro group positioning requires precise control to avoid byproducts .
  • Stability : Nitro-pyrazole derivatives may decompose under prolonged UV exposure or strong bases .
  • Biological Relevance : Oxime derivatives show promise in drug development but require toxicity profiling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde oxime, and how are intermediates purified?

  • Methodology :

  • Step 1 : Condensation of 4-methoxybenzaldehyde derivatives with 4-nitro-1H-pyrazole via nucleophilic substitution. Ethanol or methanol is typically used as a solvent with catalytic glacial acetic acid under reflux (65–80°C, 4–6 hours) .
  • Step 2 : Oxime formation by reacting the aldehyde intermediate with hydroxylamine hydrochloride in aqueous ethanol (pH 5–6, 50–60°C, 2–3 hours).
  • Purification : Recrystallization from methanol or ethanol yields pure product (melting point range: 156–158°C) .
    • Key Data :
ParameterValueSource
Yield75–90%
Melting Point156–158°C

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features distinguish its spectra?

  • Methodology :

  • IR Spectroscopy : Detect oxime (-N-OH) stretch at ~3400 cm⁻¹ and aldehyde C=O (pre-oxime) at ~1720 cm⁻¹. Nitro group (NO₂) appears as strong bands at ~1520 and ~1350 cm⁻¹ .
  • ¹H NMR : Key signals include methoxy (-OCH₃) at δ 3.8–4.0 ppm, aromatic protons (benzaldehyde) at δ 7.5–8.2 ppm, and pyrazole CH₂ linker at δ 5.0–5.5 ppm .
    • Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the pyrazole and benzaldehyde moieties.

Q. What are the common chemical reactions involving the oxime and nitro groups in this compound?

  • Oxime Reactions :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts oxime to primary amine (-NH₂) .
  • Beckmann Rearrangement : Under acidic conditions (H₂SO₄), oxime forms a nitrile or amide derivative .
    • Nitro Group Reactions :
  • Reduction : SnCl₂/HCl or catalytic hydrogenation reduces NO₂ to NH₂ .
    • Example Protocol :
  • Nitro Reduction : Dissolve compound in ethanol, add 10% Pd/C, and stir under H₂ (1 atm, 25°C, 12 hours). Filter and evaporate to isolate amine derivative.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

  • Methodology :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXL (v.2018) refines structures with anisotropic displacement parameters .
  • Challenges :
  • Disorder : Pyrazole and methoxy groups may exhibit positional disorder. Apply PART and SUMP commands in SHELXL to model split positions .
  • Twinning : Test for twinning using ROTAX and HKLF5 if Rint > 0.05 .
    • Key Data :
ParameterTypical ValueSource
R-factor (final)< 0.05
CCDC Deposition No.[Refer to specific studies]N/A

Q. What strategies are employed to study the biological activity of this compound, particularly its antimicrobial potential?

  • Methodology :

  • Antimicrobial Assays :
  • MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
    • SAR Insights :
  • Nitro group removal reduces activity, while methoxy substitution enhances lipophilicity and membrane penetration .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16). Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Pyrazole and oxime moieties often form hydrogen bonds with active sites .

Q. What experimental approaches ensure stability and purity during long-term storage?

  • Methodology :

  • Stability Testing : Accelerated degradation studies (40°C/75% RH, 6 months) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .
  • Storage : Lyophilize and store in amber vials under argon at –20°C to prevent oxime hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]benzaldehyde oxime
Reactant of Route 2
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4-Methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]benzaldehyde oxime

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